
2-Phthalimido-butyryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phthalimido-butyryl chloride is an organic compound with the chemical formula C12H10ClNO3 It is a derivative of butyric acid, where the butyryl group is bonded to a phthalimido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phthalimido-butyryl chloride typically involves the reaction of phthalimide with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phthalimide attacks the carbonyl carbon of the butyryl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phthalimido-butyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-Phthalimido-butyric acid.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products:
Amines: When reacted with amines, it forms amide derivatives.
Esters: Reaction with alcohols yields ester derivatives.
Thiols: Reaction with thiols produces thioester derivatives.
Aplicaciones Científicas De Investigación
2-Phthalimido-butyryl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phthalimido-butyryl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
2-Phthalimido-propionyl chloride: Similar in structure but with a shorter carbon chain.
2-Phthalimido-acetyl chloride: Even shorter carbon chain, leading to different reactivity and applications.
2-Phthalimido-valeryl chloride: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness: 2-Phthalimido-butyryl chloride is unique due to its specific chain length, which balances reactivity and stability, making it suitable for a wide range of synthetic applications. Its intermediate chain length allows for versatile modifications, making it a valuable compound in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)butanoyl chloride |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3 |
Clave InChI |
ZPIDYMGRVSLNLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
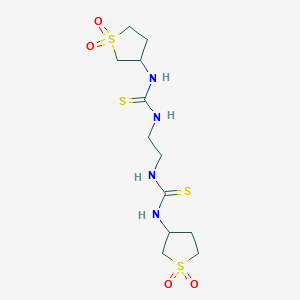
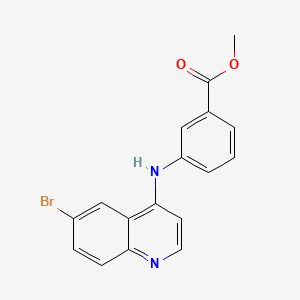

![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide](/img/structure/B12123993.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)


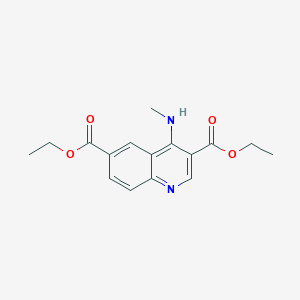

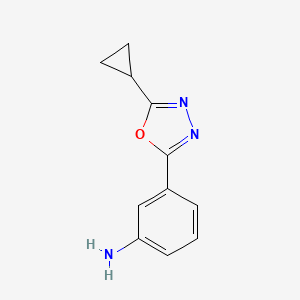
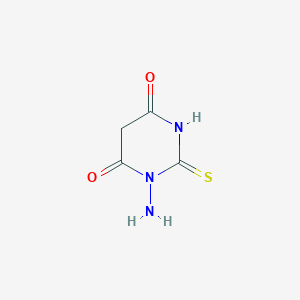
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
